molecular formula C8H10INO2S B3109101 2-Iodo-4-[(methylsulfonyl)methyl]benzenamine CAS No. 170151-08-3

2-Iodo-4-[(methylsulfonyl)methyl]benzenamine

Cat. No.: B3109101
CAS No.: 170151-08-3
M. Wt: 311.14 g/mol
InChI Key: KOYQWDLKGIIFIV-UHFFFAOYSA-N
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Description

2-Iodo-4-[(methylsulfonyl)methyl]benzenamine is an organic compound with the molecular formula C8H10INO2S It is characterized by the presence of an iodine atom, a methylsulfonyl group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-[(methylsulfonyl)methyl]benzenamine typically involves the iodination of a suitable precursor, followed by the introduction of the methylsulfonyl group. One common method involves the following steps:

    Iodination: A benzene derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Sulfonylation: The iodinated intermediate is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Amination: Finally, the sulfonylated intermediate undergoes amination using ammonia or an amine source to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-[(methylsulfonyl)methyl]benzenamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Major Products Formed

    Substitution: Formation of hydroxyl, cyano, or alkoxy derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Iodo-4-[(methylsulfonyl)methyl]benzenamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4-[(methylsulfonyl)methyl]benzenamine involves its interaction with specific molecular targets. The iodine atom and methylsulfonyl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-methylbenzenamine: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    4-[(Methylsulfonyl)methyl]benzenamine: Lacks the iodine atom, affecting its substitution reactions and biological activity.

    2-Iodo-4-nitrobenzenamine: Contains a nitro group instead of a methylsulfonyl group, leading to different redox properties and applications.

Uniqueness

2-Iodo-4-[(methylsulfonyl)methyl]benzenamine is unique due to the combination of its iodine atom and methylsulfonyl group, which confer distinct chemical reactivity and potential applications. This combination allows for versatile synthetic modifications and exploration of diverse biological activities.

Properties

IUPAC Name

2-iodo-4-(methylsulfonylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYQWDLKGIIFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Example 110B (1.117 g, 6.03 mmol) in dimethylformamide (60.3 mL) was added N-iodosuccinimide (1.492 g, 6.63 mmol). The reaction mixture was stirred at room temperature for 90 minutes. The reaction mixture was quenched with 10% sodium thiosulfate and saturated aqueous sodium bicarbonate and extracted with ethyl acetate three times. The combined organic layers were washed with saturated aqueous sodium chloride, dried with anhydrous magnesium sulfate, filtered, and concentrated. Water was added to the residue, and the mixture was stirred at room temperature for 10 minutes and filtered to give the title compound (1.55 g, 83%).
Quantity
1.117 g
Type
reactant
Reaction Step One
Quantity
1.492 g
Type
reactant
Reaction Step One
Quantity
60.3 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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